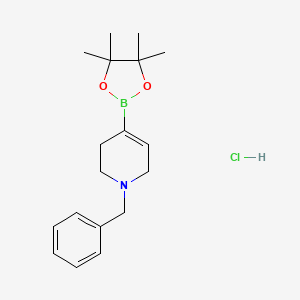
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
説明
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a useful research compound. Its molecular formula is C18H27BClNO2 and its molecular weight is 335.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound with diverse biological activities. Its unique structure incorporates a dioxaborolane moiety and a tetrahydropyridine ring, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H26BNO2
- Molecular Weight : 299.22 g/mol
- CAS Number : 1048976-83-5
- Physical State : Solid
- Purity : >98% (GC)
The compound exhibits several mechanisms of action due to its complex structure:
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes related to metabolic pathways. The incorporation of the dioxaborolane group enhances its interaction with target enzymes.
- Receptor Modulation : The tetrahydropyridine component allows for modulation of neurotransmitter receptors, which may influence neurological pathways.
- Antiparasitic Activity : Research indicates that similar compounds exhibit antiparasitic effects by disrupting metabolic processes in parasites.
Antiparasitic Properties
Recent studies have focused on the antiparasitic activity of related compounds. For instance:
- Case Study : A derivative demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. This suggests that this compound may share similar properties.
Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems:
- Research Finding : In vitro studies showed that derivatives could protect neuronal cells from oxidative stress-induced apoptosis by enhancing the expression of neuroprotective factors.
Anticancer Activity
Initial investigations into the anticancer properties of this compound have shown promise:
- In vitro Analysis : Studies indicated that the compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiparasitic | Inhibition of Plasmodium falciparum growth | |
| Neuroprotective | Protection against oxidative stress | |
| Anticancer | Induction of apoptosis in cancer cells |
Applications in Drug Discovery
Given its biological activities, this compound serves as a valuable scaffold in medicinal chemistry:
- Drug Design : Its structural features make it suitable for developing new therapeutic agents targeting specific diseases.
- Fragment-Based Drug Discovery (FBDD) : The compound's unique properties allow it to be used as a fragment in larger drug discovery campaigns aimed at developing inhibitors for various targets.
特性
IUPAC Name |
1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15;/h5-10H,11-14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOYSVVVNBIGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















